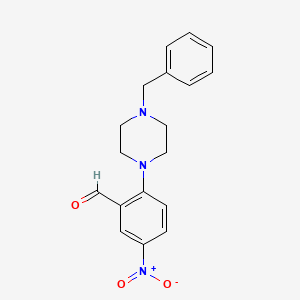

![molecular formula C10H12N4 B1309600 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine CAS No. 848068-69-9](/img/structure/B1309600.png)

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

Overview

Description

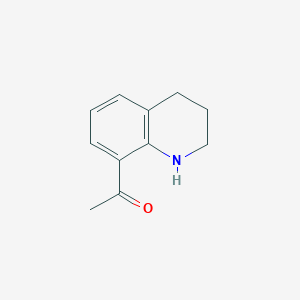

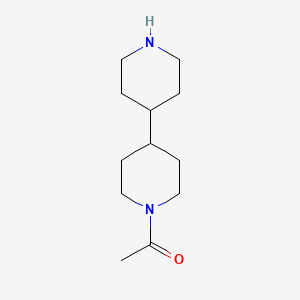

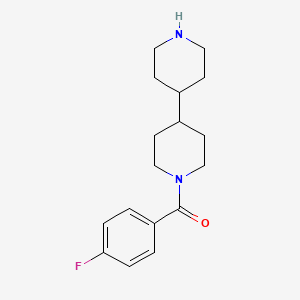

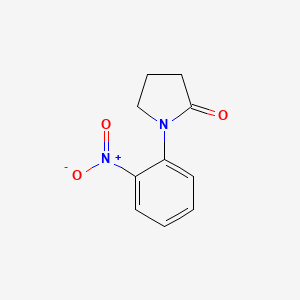

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine is a chemical compound that features a triazole ring attached to a phenyl ring, which is further connected to an ethanamine group

Mechanism of Action

Target of Action

It’s known that triazole derivatives have been widely studied for their potential applicability to a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .

Mode of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Biochemical Pathways

It’s known that some triazole hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Pharmacokinetics

The compound’s cytotoxic activities against tumor cell lines have been evaluated, with ic50 values ranging from 156 to 239 µM for MCF-7 and HCT-116 cells, respectively .

Result of Action

It’s known that some triazole hybrids have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .

Action Environment

It’s known that the synthesis of triazole hybrids involves treating compound 1 or 2 with the appropriate aldehydes in ethanol for 24–36 h under reflux conditions .

Biochemical Analysis

Biochemical Properties

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine plays a significant role in biochemical reactions due to its unique structure. The triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity . Additionally, the phenyl moiety of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine interacts with the active site of various enzymes, enhancing its binding affinity . These interactions make it a potent inhibitor or activator of specific enzymatic reactions, depending on the context.

Cellular Effects

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by binding to receptors and enzymes involved in these pathways . This compound has also been observed to alter gene expression, leading to changes in cellular metabolism and function . For example, it can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell survival .

Molecular Mechanism

The molecular mechanism of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine involves its binding interactions with biomolecules. The triazole ring binds to the iron in the heme moiety of cytochrome P450 enzymes, altering their activity . Additionally, the phenyl moiety interacts with the active site of enzymes, enhancing its binding affinity . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Furthermore, 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can influence gene expression by binding to transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities and effects . Additionally, 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine can influence metabolic flux and metabolite levels by modulating enzyme activity .

Transport and Distribution

Within cells and tissues, 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound can be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine is influenced by its structure and interactions with cellular components . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine typically involves the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, DMF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole-phenyl ketones, while reduction may produce triazole-phenyl alcohols .

Scientific Research Applications

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.

Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride

- 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both synthetic chemistry and biological research.

Properties

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNLFHKRQJWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407031 | |

| Record name | 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848068-69-9 | |

| Record name | 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)

![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)